Betahistine mesylate is classified as a histamine analog and is derived from betahistine, which itself is a synthetic derivative of histamine. The mesylate form enhances the solubility and bioavailability of the active ingredient. It is typically administered orally and is marketed under various brand names, including Betaserc and Serc.
The synthesis of betahistine mesylate involves several chemical reactions that yield the final product in a pure form. A common method includes the reaction of betahistine with methanesulfonic acid in an alcoholic solvent. According to recent patents, new crystalline forms of betahistine mesylate have been developed, showcasing improved stability and purity. For instance, one method involves dissolving betahistine in ethanol with water at elevated temperatures, followed by controlled cooling to allow crystallization .
The molecular formula for betahistine mesylate is , with a molecular weight of approximately 328.406 g/mol . The compound has no defined stereocenters, making it achiral.
CS(O)(=O)=O.CS(O)(=O)=O.CNCCC1=CC=CC=N1
ZBJJDYGJCNTNTH-UHFFFAOYSA-N
Betahistine mesylate undergoes various chemical reactions that are crucial for its pharmacological activity. The primary reaction involves its interaction with histamine receptors in the central nervous system, where it enhances histamine release and synthesis.
The mechanism by which betahistine exerts its effects involves multiple pathways:
Betahistine mesylate is predominantly used for treating vestibular disorders such as Ménière's disease due to its ability to improve blood flow within the inner ear and mitigate symptoms associated with balance disorders. Additionally, ongoing research explores its potential applications in other conditions related to vestibular dysfunctions .
Betahistine was first synthesized in the mid-20th century as a structural analogue of histamine, with initial clinical development focused on Ménière's disease and vestibular vertigo. The mesylate salt emerged later as an alternative to the dihydrochloride form (Serc®), driven by manufacturing stability needs and regional pharmaceutical preferences [1] [6]. Early pharmacological studies established its dual mechanism: partial agonism at histamine H₁ receptors induces vasodilation in the inner ear microvasculature, improving cochlear blood flow and reducing endolymphatic pressure. Simultaneously, potent antagonism/inverse agonism at presynaptic H₃ receptors increases the release of histamine, serotonin, and other neurotransmitters in vestibular nuclei, enhancing central vestibular compensation [1] [3] [6]. This dual action classifies betahistine mesylate as a vestibular modulator rather than a simple antivertigo agent, distinguishing it pharmacologically from anticholinergics or antihistamines used for motion sickness [3] [6].
Table 1: Key Pharmacological Targets of Betahistine Mesylate
Receptor | Action | Primary Site of Activity | Functional Outcome |
---|---|---|---|
Histamine H₁ | Partial agonist | Inner ear blood vessels | Vasodilation, increased permeability, reduced endolymphatic pressure |
Histamine H₃ | Antagonist/Inverse agonist | Vestibular nuclei (CNS) | Increased histamine release, inhibition of vestibular neuron firing |
Histamine H₂ | Negligible activity | - | No significant effect |
Betahistine mesylate adheres to systematic chemical naming conventions:
Structurally, the compound consists of a pyridine ring linked via a two-carbon chain to a methylamino group (cationic moiety), associated with two methanesulfonate (mesylate) anions. This configuration differs from betahistine dihydrochloride (CAS 5579-84-0), where chloride anions replace mesylate [4] [5] [7]. Key physicochemical properties include:
Betahistine mesylate occupies a complex regulatory position globally, with approvals varying significantly by region:
Table 2: Global Regulatory Status of Betahistine Mesylate
Region/Country | Approval Status | Key Brand Names | Primary Indications | Notes |
---|---|---|---|---|
European Union | Approved | Merislon®, Extovyl® | Ménière's disease, vestibular vertigo | Widely prescribed; included in national formularies |
Japan | Approved | Merislon® | Ménière's syndrome | Market leader in betahistine formulations |
United States | Not approved | - | - | FDA withdrew initial 1966 approval in 1972 due to efficacy evidence gaps; available only via compounding pharmacies [1] |
Canada | Approved (dihydrochloride) | Serc® | Ménière's disease | Mesylate not marketed; dihydrochloride dominant |
India | Approved (both salts) | Vertin®, Verfree® | Vertigo | Mesylate faces competition from dihydrochloride [6] |
Latin America | Variable | Aequamen® | Vestibular disorders | Country-specific approvals |
The divergence stems from regulatory interpretations of efficacy data and salt-specific considerations. The U.S. FDA's 1972 withdrawal of betahistine (as dihydrochloride) followed scrutiny of Joseph Elia's single pivotal study (1966), deemed methodologically inadequate [1]. Consequently, no betahistine salt currently holds FDA approval, though the mesylate form received orphan drug designation for Prader-Willi syndrome-associated obesity [1] [3]. In contrast, European and Japanese regulators maintain approvals based on long-term clinical experience and post-marketing studies. The global market reflects this disparity: valued at ~USD 1.1 billion in 2023, it is projected to reach USD 2.2 billion by 2032 (7.5% CAGR), driven largely by Asia-Pacific and European demand [2] [8] [10].
Betahistine mesylate and betahistine dihydrochloride represent the two dominant salt forms, exhibiting critical differences:
Table 3: Comparison of Betahistine Mesylate and Dihydrochloride Salts
Property | Betahistine Mesylate | Betahistine Dihydrochloride | Functional Implications |
---|---|---|---|
Chemical Formula | C₈H₁₂N₂ · 2(CH₄O₃S) | C₈H₁₂N₂ · 2HCl | Determines molecular weight and dosing |
Molecular Weight | 328.41 g/mol | 209.12 g/mol | Higher pill burden for mesylate (e.g., 24 mg betahistine requires ~39 mg mesylate salt vs. ~31 mg dihydrochloride) [6] |
Solubility | Very high in water | High in water | Both facilitate rapid absorption; mesylate may offer formulation flexibility |
Hygroscopicity | High | Moderate | Mesylate requires stringent moisture control during manufacturing/storage [4] [6] |
Stability | Stable if dry | Stable | Mesylate degradation risks mesyl ester contaminants with potential genotoxicity concerns [6] |
Major Markets | Japan, India, select EU countries | Canada, Europe, UK, Australia | Regional preferences influence availability |
Bioequivalence | Not interchangeable with dihydrochloride | Reference standard | Requires salt-specific clinical data; pharmacokinetics may vary ethnically [6] [9] |
The choice between salts involves trade-offs: mesylate's superior solubility may aid formulation, but its hygroscopicity complicates manufacturing. Crucially, pharmacokinetic differences exist due to varying dissociation kinetics and potential ethnic metabolic variations. Betahistine undergoes rapid first-pass metabolism to 2-pyridylacetic acid (2-PAA). Studies in Arabic populations show linear pharmacokinetics for dihydrochloride (8–24 mg), but similar data for mesylate remains limited [9]. Additionally, toxicological concerns persist regarding mesylate ester contaminants (e.g., methyl methanesulfonate), which are alkylating agents with potential genotoxicity, though regulatory controls mitigate this risk in approved products [4] [6].
No direct structural analogues of betahistine have achieved clinical significance, though other vestibular suppressants (e.g., cinnarizine) serve as functional alternatives without histaminergic modulation [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1